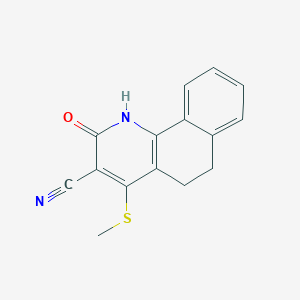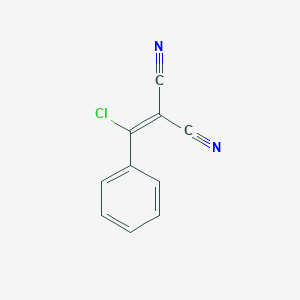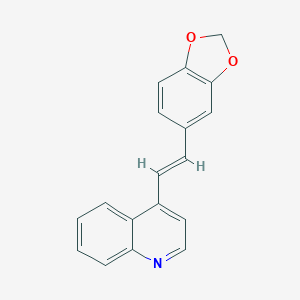
1,3-Propandion, 1,3-Bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanedione, 1,3-bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanedione, 1,3-bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stabilisierung von Polymeren
Diese Verbindung kann als Stabilisator in Polymeren wirken und den Abbau verhindern sowie die Lebensdauer des Polymermaterials verlängern . Dies führt zu einer verbesserten Leistung und Haltbarkeit des Polymers in verschiedenen Anwendungen.
Zwischenprodukt bei der Synthese von Bisphenolen
1,3-Bis(4-methoxyphenyl)-1,3-propandion wird als Zwischenprodukt bei der Synthese von Bisphenolen gebildet . Bisphenole sind eine Gruppe chemischer Verbindungen mit zwei Hydroxyphenyl-Funktionalitäten. Sie werden häufig bei der Herstellung von Polycarbonaten, Polyurethanen und Epoxidharzen verwendet.
Herstellung von 1,3-Bis(4-hydroxyphenyl)-1,3-propandion
Diese Verbindung kann als Reaktant bei der Herstellung von 1,3-Bis(4-hydroxyphenyl)-1,3-propandion verwendet werden . Dieses Produkt hat potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Materialwissenschaften und pharmazeutischer Chemie.
Synthese von Propylpyrazoltriol (PPT)
1,3-Bis(4-methoxyphenyl)-1,3-propandion kann als Ausgangsmaterial bei der Synthese von Propylpyrazoltriol (PPT) verwendet werden . PPT ist ein selektiver Östrogenrezeptor-alpha-Agonist, der potenzielle Anwendungen in der Hormontherapie und Krebsbehandlung hat.
Ligand bei der Synthese von Eisen (III)-oxo-Cluster
Diese Verbindung kann als Ligand bei der Synthese von [NaFe 6 (OCH 3) 12 (pmdbm) 6 ]ClO 4, einem Eisen (III)-oxo-Cluster, wirken . Eisen-oxo-Cluster sind im Bereich der bioanorganischen Chemie von Interesse, da sie als Modelle für die aktiven Zentren verschiedener Metalloenzyme dienen können.
Organische Bausteine
1,3-Bis(4-methoxyphenyl)-1,3-propandion kann als organischer Baustein bei der Synthese einer Vielzahl organischer Verbindungen verwendet werden . Das macht es zu einem wertvollen Werkzeug im Bereich der organischen Synthese.
Wirkmechanismus
Target of Action
The primary targets of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are currently unknown. This compound is a diketone, which suggests it may interact with various biological targets .
Mode of Action
As a diketone, it may interact with its targets through covalent bonding or other types of chemical interactions .
Eigenschaften
IUPAC Name |
1,3-bis(4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZOWRFWMXGQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189502 |
Source


|
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-36-3 |
Source


|
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)


![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)



![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)


![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)

![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
